Arsenic triselenide

Vue d'ensemble

Description

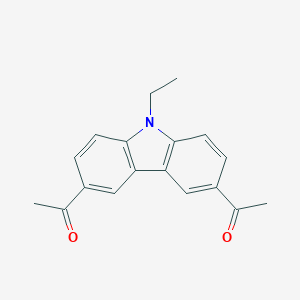

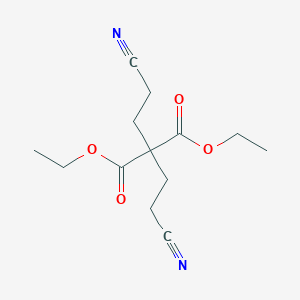

Arsenic triselenide is an inorganic chemical compound with the formula As2Se3 . It is used as a chalcogenide glass for infrared optics and when purified, it transmits light with wavelengths between approximately 0.7 and 19 µm . In arsenic triselenide, arsenic is covalently bonded to selenium, where arsenic has a formal oxidation state of +3, and selenium -2 .

Synthesis Analysis

High-purity arsenic-containing compounds, including arsenic triselenide, can be prepared from various raw materials . The preparation of high-purity arsenic is a complex problem and there are no direct methods for ultrapurification of crude elemental arsenic . The existing processing schemes are rather complex and require special measures to ensure environmental safety .Molecular Structure Analysis

The molecular formula of arsenic triselenide is As2Se3 . It has a monoclinic crystal structure . In arsenic triselenide, arsenic is covalently bonded to selenium .Chemical Reactions Analysis

Arsenic, in its +3 oxidation state, can react with hydrogen sulfide in slightly acidic solution to form yellow As2S3 . It also reacts with silver ion to form yellow silver arsenite . Oxidizing agents readily oxidize arsenites (+3) to arsenates (+5) in alkaline or neutral solutions .Physical And Chemical Properties Analysis

Arsenic triselenide is a brown-black powder or metallic gray crystals . It is odorless and insoluble in water . It has a high refractive index, mid-IR transparency, and high non-linear optical indices .Applications De Recherche Scientifique

High-Resolution Lithography

- Application : As2Se3 is used in high-resolution lithography . It’s a process used to create intricate patterns that are foundational in microfabrication and the manufacturing of semiconductors.

- Method : The process involves the use of spin coating from organic solutions to prepare flat thin films of arsenic triselenide . The optical constants of the prepared films are determined by analyzing the transmittance spectra .

- Results : The optical constants of a thin film, as well as the optical band gap, explain the significant interest of these materials for specific applications .

Switching Devices

- Application : As2Se3 is used in the operation of sulfur-based electrical threshold switches .

- Method : The devices are made with various As concentrations. The incorporation of As into GeS brings a significant increase in crystallization temperature, improving the switching repeatability and prolonging the device lifetime .

- Results : The devices show a back-end-of-line-compatible OTS selector with >12 MA/cm2 on-current, 10 ns speed, and a lifetime approaching 1010 cycles after 450 °C annealing .

Optical Memories

Thin Film Optical Waveguides

- Application : As2Se3 is used in the creation of thin film optical waveguides .

- Method : The process involves the use of spin coating from organic solutions to prepare flat thin films of arsenic triselenide . The optical constants of the prepared films are determined by analyzing the transmittance spectra .

- Results : The optical constants of a thin film, as well as the optical band gap, explain the significant interest of these materials for specific applications .

Acousto-Optic Devices

Chalcogenide Semiconductors

Infrared Optics

- Application : Amorphous arsenic triselenide is used as a chalcogenide glass for infrared optics . When purified, it transmits light with wavelengths between approximately 0.7 and 19 μm .

Nonlinear Optics and Integrated Photonics

- Application : As2Se3 is known for its high refractive index and large nonlinear optical coefficients, making it an attractive material for nonlinear optics and integrated photonics .

- Method : Arsenic triselenide glass can be easily shaped into waveguides, fibers, or thin films, adding to its versatility .

Solution Processed Thin Film

- Application : Thin film selenide glasses have emerged as an important material for integrated photonics due to its high refractive index, mid-IR transparency and high non-linear optical indices . High-quality As2Se3 glass films can be deposited from spin coating method from ethylenediamine solutions .

Infrared Transmission

Safety And Hazards

Orientations Futures

Future research directions include the search for epsilon-near-zero (ENZ) materials with low optical losses and the elucidation of the mechanisms underlying nonlinear enhancements . Degenerately doped semiconductors, such as tin-doped indium oxide and aluminum-doped zinc oxide, are particularly promising candidates for ENZ-enhanced nonlinear optical applications .

Propriétés

InChI |

InChI=1S/As2Se3/c3-1-5-2-4 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFMCDAQUDITAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[As](=[Se])[Se][As]=[Se] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As2Se3 | |

| Record name | arsenic triselenide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Arsenic_triselenide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061645 | |

| Record name | Arsenic selenide (As2Se3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arsenic triselenide | |

CAS RN |

1303-36-2 | |

| Record name | Arsenic triselenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic selenide (As2Se3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arsenic selenide (As2Se3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diarsenic triselenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARSENIC TRISELENIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWS0W0GB8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.